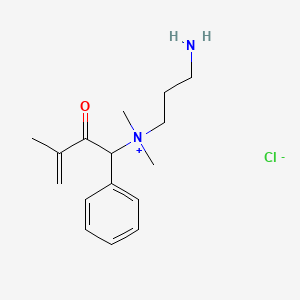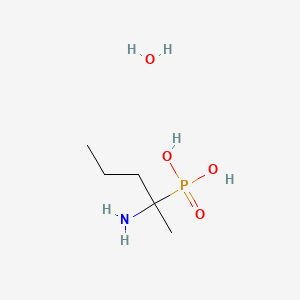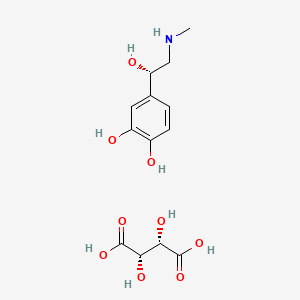
methacryloylaminopropyldimethylbenzylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methacryloylaminopropyldimethylbenzylammonium chloride is a complex organic compound with a unique structure that includes an aminium chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methacryloylaminopropyldimethylbenzylammonium chloride typically involves multiple steps. One common method includes the reaction of 3-aminopropylamine with a suitable ketone to form an intermediate, which is then reacted with a phenyl group and further processed to introduce the chloride ion. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions where the reactants are combined in reactors under specific conditions. The process may include purification steps such as crystallization or distillation to isolate the final product. The use of automated systems and quality control measures ensures consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
methacryloylaminopropyldimethylbenzylammonium chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
methacryloylaminopropyldimethylbenzylammonium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which methacryloylaminopropyldimethylbenzylammonium chloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(3-Aminopropyl)triethoxysilane: A similar compound used in surface functionalization and material synthesis.
N-(3-Aminopropyl)methacrylamide hydrochloride: Used in polymer chemistry and material science.
Uniqueness
methacryloylaminopropyldimethylbenzylammonium chloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile applications and interactions that are not observed in similar compounds.
Propiedades
Número CAS |
122988-32-3 |
|---|---|
Fórmula molecular |
C16H25ClN2O |
Peso molecular |
296.839 |
Nombre IUPAC |
3-aminopropyl-dimethyl-(3-methyl-2-oxo-1-phenylbut-3-enyl)azanium;chloride |
InChI |
InChI=1S/C16H25N2O.ClH/c1-13(2)16(19)15(14-9-6-5-7-10-14)18(3,4)12-8-11-17;/h5-7,9-10,15H,1,8,11-12,17H2,2-4H3;1H/q+1;/p-1 |
Clave InChI |
QOXCYTZTLIGOLK-UHFFFAOYSA-M |
SMILES |
CC(=C)C(=O)C(C1=CC=CC=C1)[N+](C)(C)CCCN.[Cl-] |
Sinónimos |
METHACRYLOYL AMINOPROPYL DIMETHYLBENZYL AMMONIUM CHLORIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10,13-Dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B570993.png)

![6-(Chloromethyl)-4-hydroxy-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione](/img/structure/B570998.png)



![6-Fluoro-1-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B571010.png)




